

Benzyl-PEG20-alcohol molecular weight and formula

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Compound of Interest

Compound Name: *Benzyl-PEG20-alcohol*

Cat. No.: *B11937905*

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In-Depth Technical Guide: Benzyl-PEG20-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl-PEG20-alcohol**, a monodisperse polyethylene glycol (PEG) derivative. This compound is of significant interest in bioconjugation, drug delivery, and proteomics, primarily serving as a versatile linker to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and illustrates the logical workflow for its preparation and analysis.

Core Properties of Benzyl-PEG20-alcohol

Benzyl-PEG20-alcohol is characterized by a benzyl ether at one terminus of the PEG chain and a primary alcohol at the other. The benzyl group provides a stable, non-reactive terminus, while the hydroxyl group is available for further chemical modification. The discrete chain length of 20 ethylene glycol units ensures a defined molecular weight and avoids the issue of polydispersity common with traditional PEG polymers.

Quantitative Data Summary

The key quantitative data for **Benzyl-PEG20-alcohol** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	989.19 g/mol
Chemical Formula	C ₄₇ H ₈₈ O ₂₁
PEG Units (n)	20
CAS Number	Not broadly available
Appearance	White to off-white solid or viscous oil

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of **Benzyl-PEG20-alcohol**. These protocols are based on established chemical principles for PEGylation and are intended to serve as a guide for laboratory synthesis and analysis.

Synthesis of Benzyl-PEG20-alcohol via Williamson Ether Synthesis

This protocol describes a common method for synthesizing mono-benzylated PEGs, the Williamson ether synthesis. This reaction involves the deprotonation of a PEG-diol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl bromide.

Materials:

- Polyethylene glycol (PEG) with an average of 20 repeating units (HO-(CH₂CH₂O)₂₀-H)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide
- Anhydrous tetrahydrofuran (THF)
- Methanol
- Diethyl ether

- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve polyethylene glycol (1 equivalent) in anhydrous THF.
- **Deprotonation:** To the stirring solution, carefully add sodium hydride (approximately 1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the mono-alkoxide.
- **Alkylation:** Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 equivalent) dropwise via a syringe.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting PEG-diol.
- **Quenching:** Upon completion, cool the reaction mixture to 0 °C and cautiously quench any unreacted sodium hydride by the slow addition of methanol.
- **Work-up:** Remove the THF under reduced pressure. Dissolve the resulting residue in a minimal amount of water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel to isolate the mono-benzylated product from unreacted diol and di-benzylated byproducts.

Characterization of Benzyl-PEG20-alcohol

Accurate characterization is crucial to confirm the identity and purity of the synthesized **Benzyl-PEG20-alcohol**. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure and assess the purity of **Benzyl-PEG20-alcohol**.
- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- Data Acquisition: Acquire a ^1H NMR spectrum on a 400 MHz or higher spectrometer.
- Data Interpretation:
 - Benzyl Protons: Look for signals in the aromatic region (δ 7.2-7.4 ppm) corresponding to the protons of the benzyl group.
 - PEG Backbone: A large, characteristic signal around δ 3.64 ppm will be present, corresponding to the repeating ethylene glycol units ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$).
 - Terminal Methylene Protons: A distinct triplet adjacent to the terminal hydroxyl group should be observable.
 - Benzyl Methylene Protons: A singlet around δ 4.57 ppm corresponding to the $-\text{O}-\text{CH}_2-\text{Ph}$ protons.

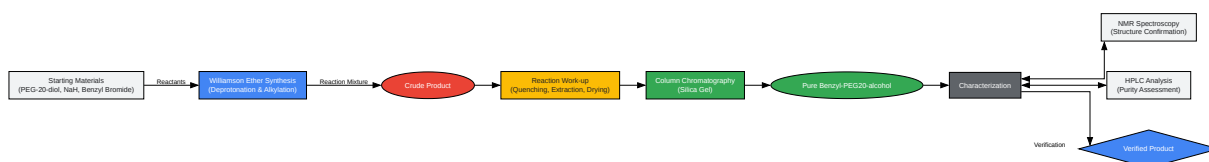
2. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the **Benzyl-PEG20-alcohol** and to separate it from starting materials and byproducts.
- Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile (ACN), often with 0.1% trifluoroacetic acid (TFA), is typically used.

- **Sample Preparation:** Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
- **Analysis:** Inject the sample and monitor the elution profile. The benzyl group allows for UV detection (e.g., at 254 nm). The retention time of the main peak corresponds to the **Benzyl-PEG20-alcohol**. The presence of other peaks would indicate impurities. Due to the nature of PEG, the product peak may appear broad.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of **Benzyl-PEG20-alcohol** to its final characterization, providing a clear visual representation of the experimental process.



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Caption: Workflow for the synthesis and characterization of **Benzyl-PEG20-alcohol**.

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